9-Borabicyclo[3.3.1]nonane dimer

Catalog No.
S1496159
CAS No.
21205-91-4
M.F
C16H28B2
M. Wt
242 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane dimer

CAS Number

21205-91-4

Product Name

9-Borabicyclo[3.3.1]nonane dimer

IUPAC Name

9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane

Molecular Formula

C16H28B2

Molecular Weight

242 g/mol

InChI

InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2

InChI Key

IYDIZBOKVLHCQZ-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Synonyms

9-BBN dimer; 9-Borabicyclo[3.3.1]nonane dimer; 9-Borabicyclononane dimer; Bis- 9-borabicyclo[3.3.1]nonane; 1,1:2,2-bis(1,5-Cyclooctanediyl)-diborane

Canonical SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Metal-Free Catalyst for the Hydroboration of Carbodiimides

Reductive Cleavage of Cyclic Acetals and Ketals

Reduction of Peroxo Esters

Preparation of Dienes, Enynes, Allenes etc

    Summary of the Application: The suitably substituted/unsaturated R of B-R-9-BBN can be utilized to produce dienes, enynes, allenes etc.

    Results or Outcomes: The outcome of this reaction is the formation of dienes, enynes, allenes etc.

9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which can easily cleave in the presence of reducible substrates, making it highly effective in various

9-Borabicyclo[3.3.1]nonane dimer is particularly known for its regioselective addition to alkenes, allowing for the formation of terminal alcohols through subsequent oxidative cleavage with hydrogen peroxide in an aqueous potassium hydroxide solution. This reaction pathway is favored due to the steric hindrance provided by the compound, which suppresses the formation of undesired 2-substituted isomers compared to traditional borane reagents . Additionally, 9-BBN can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, further showcasing its versatility in organic synthesis .

The synthesis of 9-Borabicyclo[3.3.1]nonane dimer typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the dimer in a reasonably air-stable form, allowing it to be stored and used over extended periods without significant degradation . The compound can also be commercially obtained as a solution or solid, making it accessible for various laboratory applications.

9-Borabicyclo[3.3.1]nonane dimer finds extensive applications in organic synthesis, particularly in hydroboration reactions. It is instrumental in:

  • Hydroboration: Facilitating the addition of boron across double bonds.
  • Synthesis of Alcohols: Converting alkenes into alcohols through oxidation.
  • Suzuki Coupling Reactions: Acting as a reagent for cross-coupling reactions involving aryl halides and boronic acids .
  • Reduction Reactions: Serving as a reducing agent for various functional groups.

Research on interaction studies involving 9-Borabicyclo[3.3.1]nonane dimer primarily focuses on its reactivity with different substrates in organic synthesis rather than biological interactions. The compound's ability to selectively react with alkenes and alkynes has been highlighted in various studies, emphasizing its effectiveness as a hydroborating agent that promotes anti-Markovnikov hydration pathways .

Several compounds share structural or functional similarities with 9-Borabicyclo[3.3.1]nonane dimer:

Compound NameStructure TypeUnique Features
BoraneSimple boron hydrideLess sterically hindered; leads to more 2-substituted products
DiboraneDihydrideHighly reactive; used for different hydroboration reactions
9-Borabicyclo[3.3.1]nonaneBicyclicHigh regioselectivity; stable under air exposure
Tetrahydrofuran-borane complexComplexSolvent used for synthesizing 9-BBN

The uniqueness of 9-Borabicyclo[3.3.1]nonane dimer lies in its steric hindrance and regioselectivity, which enhances its utility in synthetic applications compared to simpler boranes or other organoboranes.

The preparation of 9-borabicyclo[3.3.1]nonane dimer involves several strategic approaches developed over decades of research. The synthetic pathways have been refined to enhance efficiency, optimize yields, and facilitate both laboratory and industrial-scale production. Each methodology offers distinct advantages depending on the intended application and available resources.

Dimerization Mechanisms from Borane Precursors

The fundamental synthesis of 9-BBN dimer occurs through the cyclic hydroboration of 1,5-cyclooctadiene with an appropriate borane source. This reaction represents a showcase of the remarkable selectivity of hydroboration chemistry, resulting in a bicyclic structure with a boron-boron bond.

The predominant reaction pathway involves several key steps:

  • Initial hydroboration of one double bond of 1,5-cyclooctadiene by borane.
  • Subsequent intramolecular hydroboration of the second double bond to form the bicyclic structure.
  • Dimerization of the resulting monoborane units via hydride bridging.

The most common borane precursor employed is borane-methyl sulfide complex, offering advantages in terms of handling and stability. The reaction proceeds with excellent regioselectivity, leading to the formation of the thermodynamically preferred structure.

BH₃·S(CH₃)₂ + 1,5-cyclooctadiene → 9-BBN (monomer) → (9-BBN)₂

Spectroscopically, the formation of the dimer can be verified through several characteristic signals. The infrared spectrum displays a distinctive absorption band at 1567 cm⁻¹, which corresponds to the B-H-B bridge present in the dimeric structure. Additionally, ¹¹B NMR spectroscopy reveals a resonance signal at δ = 28.0 ppm, which is consistent with other tetraalkyldiboranes(6).

The kinetics of the dimerization process are complex and dependent on reaction conditions. Studies have shown that the thermal stability of (9-BBN)₂ is remarkable compared to other dialkylboranes, with samples capable of withstanding heating at temperatures up to 200°C for extended periods with minimal decomposition.

Table 1: Characteristic Spectroscopic Features of 9-BBN Dimer

Analytical MethodFeatureValueSignificance
IR SpectroscopyB-H-B stretching1567 cm⁻¹Confirms dimeric structure
¹¹B NMRChemical shiftδ = 28.0 ppmIndicates tetraalkyldiborane nature
Mass Spectrometry (EI)Molecular ionM⁺Shows dimer mass
Mass Spectrometry (EI)Fragment(M/2)⁺Indicates monomer unit
Melting PointCrystal transition150-152°CConfirms purity

The kinetics of hydroboration reactions using (9-BBN)₂ exhibit interesting characteristics that provide insight into the dimerization mechanism. With more reactive alkenes (such as 1-hexene), the reaction follows first-order kinetics with respect to (9-BBN)₂ concentration and zero-order with respect to alkene concentration. This suggests that the rate-determining step is the dissociation of the dimer. Conversely, with less reactive alkenes (such as cyclohexene), the reaction displays three-halves-order kinetics, indicating a different rate-limiting step.

Solvent-Mediated Cyclization Approaches

The choice of solvent plays a crucial role in the synthesis of 9-BBN dimer, affecting not only the reaction efficiency but also the equilibrium between monomeric and dimeric species. Various solvent systems have been explored to optimize the cyclization process.

The traditionally preferred solvent for this synthesis is 1,2-dimethoxyethane (monoglyme), which facilitates both the hydroboration reaction and the subsequent crystallization of the dimer. The ethereal solvent assists in stabilizing reaction intermediates through coordination with boron atoms.

An important consideration in solvent selection is the equilibrium between dimeric and monomeric forms of 9-BBN. Research has demonstrated that in non-coordinating solvents such as carbon tetrachloride, cyclohexane, benzene, and diethyl ether, 9-BBN exists exclusively as the dimer. However, in coordinating solvents like tetrahydrofuran (THF) and dimethyl sulfide, an equilibrium is established between the dimer and the solvent-complexed monomer.

Table 2: Solvent Effects on 9-BBN Species Equilibrium

Solvent TypeExamplesPredominant SpeciesEquilibrium Considerations
Non-coordinatingCarbon tetrachloride, Cyclohexane, Benzene, Diethyl etherDimer formStable dimer, minimal dissociation
CoordinatingTHF, Dimethyl sulfideEquilibrium mixtureSolvent-complexed monomer present
Reaction medium1,2-Dimethoxyethane (monoglyme)Initially complex mixture, eventually crystallizes as dimerOptimal for synthesis and crystallization

The solvent effect on reaction kinetics is particularly noteworthy. The rate constant for hydroboration reactions in THF is substantially larger than in non-coordinating solvents, indicating the significant catalytic effect of ethers on the reaction. This phenomenon is attributed to the ability of ethers to stabilize the transition state and facilitate dimer dissociation.

A more recent approach involves the use of tetrahydrofuran as the reaction solvent, which has demonstrated impressive yields reaching 98%. The protocol typically involves the following steps:

  • Addition of crushed 4A molecular sieve to remove trace water
  • Introduction of tetrahydrofuran and 1,5-cyclooctadiene
  • Addition of a catalyst (e.g., zirconium tetrachloride)
  • Dropwise addition of borane-dimethyl sulfide complex at controlled temperature
  • Reflux reaction and subsequent cooling to facilitate crystallization

The selection of appropriate Lewis bases to stabilize reaction intermediates can significantly influence the reaction outcome. Various Lewis bases including DMA (dimethylacetamide), morpholine, and pyridine have been employed with varying degrees of success in stabilizing reaction intermediates.

Large-Scale Industrial Production Protocols

The transition from laboratory-scale synthesis to industrial production of 9-BBN dimer presents unique challenges related to scalability, safety, and economic considerations. Several protocols have been developed to address these challenges, focusing on optimizing reaction conditions, enhancing yield, and ensuring product purity.

A patent-protected industrial production method achieves yields as high as 98% through careful optimization of reaction parameters. The process employs 1,5-cyclooctadiene and borane as raw materials in tetrahydrofuran solvent, with several key modifications to enhance efficiency:

  • Integration of molecular sieves (typically 4A) to eliminate trace water
  • Utilization of zirconium tetrachloride (1%) as a catalyst to accelerate the reaction
  • Precise temperature control during borane addition and reaction
  • Extended reflux period (approximately 4 hours) to ensure complete conversion
  • Controlled cooling to optimize crystal formation and growth

The industrial protocol typically employs a two-reactor system, with diborane gas generation occurring in one vessel and the hydroboration reaction in another. This separation enhances safety by minimizing the accumulation of potentially hazardous intermediates.

Multiple embodiments of industrial synthesis methods have been documented, employing varying reagent ratios and reaction conditions. These approaches generally fall into two categories:

Table 3: Industrial-Scale 9-BBN Dimer Production Methods

Method TypeKey FeaturesReagentsYield RangeAdvantagesLimitations
BF₃·Et₂O/BorohydrideGenerates diborane in situNaBH₄ or KBH₄, BF₃·Et₂O, 1,5-cyclooctadiene, Lewis base78-85%Higher yields, versatile base optionsRequires inert gas protection
Iodine/BorohydrideMilder conditionsNaBH₄ or KBH₄, I₂, 1,5-cyclooctadiene, Lewis base58-64%Safer handling, milder conditionsLower yields
Direct BoranePre-formed borane reagentBH₃·SMe₂, 1,5-cyclooctadiene, catalystUp to 98%Highest yields, simplified procedureMore expensive borane source

A representative industrial process involves the following sequence:

  • Reaction of sodium borohydride (2.84 g, 75 mmol) with boron trifluoride ethyl ether complex (14 mL, 113 mmol) in glycol dimethyl ethers (9 mL) under nitrogen protection at room temperature
  • Collection of the generated diborane gas
  • Passing of diborane into a mixture of 1,5-cyclooctadiene (6 mL, 50 mmol) and DMA (5 mL, 40 mmol) in glycol dimethyl ethers (30 mL)
  • Heating to 45°C for 4 hours to complete the reaction
  • Cooling to room temperature to allow crystal formation
  • Filtration and vacuum-drying at 55°C for 11 hours

This process typically yields 5.1 g of 9-BBN dimer, representing an 83.6% yield.

Safety considerations are paramount in industrial production due to the pyrophoric nature of borane intermediates. Modern protocols incorporate quenching agents to neutralize reactive waste streams, enabling solvent recycling and reducing environmental impact.

Purification and Stabilization Techniques

The purification and stabilization of 9-BBN dimer are critical for ensuring reagent quality and longevity. Multiple techniques have been developed to obtain high-purity material and maintain its activity during storage and handling.

Recrystallization from 1,2-dimethoxyethane represents the gold standard for purification, yielding large, high-quality crystals with excellent purity. The typical procedure involves:

  • Dissolution of crude 9-BBN dimer in hot 1,2-dimethoxyethane
  • Optional filtration or decantation to remove insoluble impurities
  • Slow cooling to induce crystallization, preferably to 0°C
  • Separation of the supernatant using a double-ended needle or similar technique
  • Drying under reduced pressure (typically 0.1 mm Hg for 12 hours)

This process consistently yields large needle-like crystals with melting points of 152-154°C, indicating high purity. Multiple recrystallizations may be performed to further enhance purity, with each cycle removing additional impurities.

Table 4: Physical Properties of Purified 9-BBN Dimer

PropertyValueNotes
Physical AppearanceLarge needles, adularescent crystalsDistinctive crystalline morphology
Melting Point150-154°C (sealed capillary)Indicator of purity
Boiling Point195°C (12 mm Hg)For vacuum distillation
Stability in AirReasonably stable for brief exposureProlonged exposure reduces purity
Thermal StabilityStable up to 200°C under inert atmosphereRemarkable compared to other boranes
Common Impurity9-Methoxy derivativeCan be recycled back to 9-BBN

While the 9-BBN dimer exhibits reasonable stability in air (exposure for one month only modestly decreases the melting point to 146-151°C), proper handling protocols recommend storage and manipulation under inert atmosphere to prevent the formation of pyrophoric contaminants.

In solution, 9-BBN demonstrates increased susceptibility to hydrolysis and oxidation, necessitating rigorous exclusion of atmospheric oxygen and moisture. Common impurities include the 9-methoxy derivative and (9-BBN)₂O, which may form during handling or as reaction by-products. Efficient methods have been developed to convert these derivatives back to 9-BBN, enabling reagent recycling in reactions requiring high regioselectivity.

An innovative purification approach involves vacuum drying at controlled temperatures (typically 50-60°C) for extended periods (10-15 hours). This technique effectively removes residual solvent and volatile impurities while maintaining the structural integrity of the dimer.

For long-term storage, the purified crystals are typically maintained under an inert atmosphere (nitrogen or argon) at low temperatures. Commercial preparations may be supplied as solutions in tetrahydrofuran, which stabilizes the compound but requires appropriate handling to prevent solvent evaporation and subsequent degradation.

Steric and Electronic Factors in Substrate Activation

The substrate activation mechanisms of 9-Borabicyclo[3.3.1]nonane dimer involve complex interplay between steric hindrance and electronic effects [17] [18]. The dimeric structure creates a unique steric environment that influences substrate approach and binding [1] [19]. Steric factors dominate the regioselectivity determination, as the bulky bicyclic framework prevents approach to more substituted carbon centers [16] [18].

Electronic factors contribute to substrate activation through the electron-deficient nature of the boron centers in the dimer [20] [22]. The Lewis acidity of the boron atoms facilitates coordination with electron-rich alkene substrates, forming transient complexes that precede the hydroboration step [20] [22]. The electronic properties of the substrate significantly influence the activation energy and reaction pathway [18] [19].

The steric component of regioselectivity reflects the smaller bulk of the hydride compared to the boron-containing moiety [16]. This size difference creates a preferential orientation where the boron atom approaches the less substituted carbon to minimize steric repulsion [14] [16]. The electronic component involves polarization of the alkene upon coordination with the Lewis acidic boron center [15] [20].

Computational studies have revealed that the steric bulk of the 9-Borabicyclo[3.3.1]nonane units significantly affects the transition state geometries [17] [19]. The activation barriers for different substrate orientations vary substantially, with the anti-Markovnikov pathway consistently showing lower energy barriers [16] [18]. Electronic effects manifest through charge transfer from the alkene to the boron center, stabilizing the transition state for regioselective addition [17] [20].

ParameterValueEffect on Selectivity
Steric bulk percentage71.8%High anti-Markovnikov selectivity
Electronic enrichment1.635 eEnhanced Lewis acidity
Activation energy22.7 kJ/molFavorable kinetics

The substrate activation process involves multiple electronic factors including hyperconjugation effects and inductive influences [16] [20]. These electronic contributions work synergistically with steric factors to achieve the high selectivity observed with 9-Borabicyclo[3.3.1]nonane dimer [17] [18]. The combined steric-electronic effects create optimal conditions for selective substrate activation and subsequent hydroboration [19] [22].

Boron-Bridge Dynamics in Dimeric Structures

The 9-Borabicyclo[3.3.1]nonane dimer exists as a hydride-bridged structure with characteristic boron-boron bridging dynamics [1] [2]. The dimeric arrangement involves two 9-Borabicyclo[3.3.1]nonane units connected through bridging hydride ligands, creating a stable yet reactive species [27]. The bridging bonds exhibit dynamic behavior that is crucial for the reactivity and selectivity of the compound [1] [23].

Spectroscopic evidence confirms the presence of boron-hydride-boron bridging in the dimeric structure [5] . Infrared spectroscopy reveals characteristic absorption at 1567 wavenumbers corresponding to the bridging hydride bonds [5]. The dimeric structure provides enhanced stability compared to monomeric forms while maintaining sufficient reactivity for hydroboration reactions [1] [27].

The bridge dynamics involve rapid equilibrium between the dimeric and monomeric forms under reaction conditions [37] [38]. This equilibrium is temperature-dependent and influences the overall reaction kinetics [37]. At elevated temperatures, the dimer dissociates more readily, providing access to the reactive monomeric species [38]. The dissociation process represents the rate-determining step for highly reactive alkene substrates [37] [38].

Nuclear magnetic resonance studies have provided insights into the bridge dynamics and structural features of the dimer [9] [23]. The boron centers in the bridged structure exhibit distinct chemical environments that are detectable by boron-11 nuclear magnetic resonance spectroscopy [44]. The dynamic nature of the bridging arrangement allows for conformational flexibility that accommodates different substrate binding modes [23] [25].

The bridging dynamics significantly influence the reactivity patterns observed with different substrate classes [37] [38]. For reactive alkenes, the rate-limiting step involves bridge dissociation to generate the active monomeric species [37]. Less reactive substrates require higher activation energies for bridge cleavage, resulting in different kinetic profiles [38]. The equilibrium constant for dimer dissociation varies with temperature and solvent environment [37] [38].

Temperature (°C)Dissociation RateEquilibrium Position
25SlowStrongly favors dimer
60ModeratePartial dissociation
100FastSignificant monomer formation

The stability of the bridged dimeric structure contributes to the remarkable thermal stability of 9-Borabicyclo[3.3.1]nonane dimer [5] [38]. The compound can be heated to 200°C for extended periods without significant decomposition, a property that distinguishes it from other dialkylborane dimers [38]. This thermal stability is attributed to the rigid bicyclic framework and the strength of the bridging interactions [5] .

Transborylation Pathways in Catalytic Cycles

Transborylation reactions involving 9-Borabicyclo[3.3.1]nonane dimer represent critical pathways in modern catalytic organoboron chemistry [29] [30]. These processes involve controlled boron-boron exchange reactions that enable catalytic turnover in various synthetic transformations [31] [32]. The transborylation mechanism proceeds through sigma-bond metathesis, allowing for efficient transfer of organic groups between boron centers [29] [35].

The 9-Borabicyclo[3.3.1]nonane dimer participates in boron-carbon transborylation pathways that are essential for catalytic hydroboration of alkynes [32] [35]. In these reactions, the dimer serves as a catalyst while pinacolborane functions as the terminal reductant [29] [32]. The mechanism involves initial hydroboration of the alkyne by the 9-Borabicyclo[3.3.1]nonane monomer, followed by transborylation with pinacolborane to regenerate the catalyst [32] [35].

Experimental studies have demonstrated that boron-oxygen transborylation pathways enable catalytic versions of traditionally stoichiometric reactions [32] [33]. The asymmetric reduction of ketones using 9-Borabicyclo[3.3.1]nonane derivatives proceeds through boron-oxygen transborylation with pinacolborane [32]. This process involves formation of a borinic ester intermediate that undergoes transborylation to yield the boronate ester product while regenerating the catalyst [32] [35].

Kinetic analysis of transborylation reactions reveals activation energies ranging from 14.8 to 24.5 kilojoules per mole, depending on the specific substrates involved [30] [32]. The rate-limiting step in many transborylation cycles is the initial boron-oxygen bond formation rather than the subsequent bond metathesis [30]. Computational studies support a concerted mechanism for the transborylation process, with simultaneous bond breaking and formation [32] [35].

Transborylation TypeActivation Energy (kJ/mol)Rate Constant
Boron-carbon19.72.3 × 10⁻⁴ s⁻¹
Boron-oxygen22.71.8 × 10⁻⁴ s⁻¹
Boron-nitrogen16.24.1 × 10⁻⁴ s⁻¹

The transborylation pathways involving 9-Borabicyclo[3.3.1]nonane dimer extend beyond simple hydroboration catalysis to include carbon-carbon bond formation and carbon-hydrogen borylation reactions [31] [34]. These applications demonstrate the versatility of transborylation as a turnover strategy in organoboron catalysis [30] [33]. The controlled redistribution of substituents through sigma-bond metathesis provides access to previously challenging synthetic transformations [29] [31].

Mechanistic investigations using isotopic labeling have confirmed the sigma-bond metathesis pathway for transborylation reactions [32] [35]. Studies with boron-10 labeled pinacolborane show no scrambling of the isotopic label, indicating a direct exchange mechanism rather than dissociative pathways [32]. The stereochemical course of transborylation reactions typically proceeds with retention of configuration at the migrating carbon center [29] [33].

9-Borabicyclo[3.3.1]nonane dimer exhibits exceptional regioselectivity in alkene hydroboration reactions, surpassing other organoborane reagents in its ability to discriminate between different carbon environments. The compound exists as a stable, crystalline hydride-bridged dimer that readily dissociates in the presence of reactive substrates, providing monomeric 9-BBN species for alkene addition.

The regioselectivity of 9-BBN dimer toward terminal alkenes is particularly remarkable, with hydroboration-oxidation of alkenes such as 1-hexene yielding greater than 98% of the primary alcohol product. This exceptional selectivity stems from the significant steric bulk of the bicyclic borane framework, which strongly favors addition at the less substituted carbon atom of the double bond. For example, hydroboration of cis-4-methyl-2-pentene with 9-BBN gives only 0.2% of the minor regioisomer, compared to 3% obtained with disiamylborane or dicyclohexylborane.

AlkenePrimary Alcohol (%)Secondary Alcohol (%)Reaction Time (h)
1-Hexene98.51.52.0
1-Octene99.20.82.0
2-Methyl-1-pentene97.82.22.5
3,3-Dimethyl-1-butene99.10.93.0
Cyclopentene100.00.01.5

The stereocontrolled addition of 9-BBN has been demonstrated in complex molecular systems, including steroids where the reagent attacks from the less hindered α-face with complete stereoselectivity. In bicyclic systems, stereoisomeric purities of 97-99.9% have been achieved, making 9-BBN particularly valuable for the synthesis of complex natural products.

Kinetic studies reveal that the mechanism of hydroboration varies depending on alkene reactivity. With more reactive alkenes such as 1-hexene and 2-methyl-1-pentene, the reaction exhibits first-order kinetics in 9-BBN dimer and zero-order in alkene, indicating that dimer dissociation is the rate-determining step. Conversely, with less reactive alkenes like cyclohexene and 1-methylcyclohexene, the reaction displays three-halves-order kinetics, suggesting that alkene addition to the monomer becomes rate-limiting.

AlkeneKinetic Order in 9-BBNKinetic Order in AlkeneRate Constant (M⁻¹s⁻¹)Mechanism
1-Hexene1.004.2×10⁻³Dissociation
Cyclohexene0.51.01.8×10⁻⁴Mixed
2,3-Dimethyl-2-butene0.51.04.5×10⁻⁵Mixed

The exceptional thermal stability of B-alkyl-9-BBN derivatives distinguishes them from other trialkylboranes. B-3-Hexyl-9-BBN requires heating at 150°C for 168 hours to achieve equilibrium distribution along the hexyl chain, whereas tri-3-hexylborane isomerizes completely in 1 hour at the same temperature. This resistance to isomerization enables successful hydroboration of labile alkene systems that cannot be handled by other hydroborating reagents.

Recent advances have extended the utility of 9-BBN in flow chemistry applications. An efficient flow process for selective hydroboration and oxidation of alkenes using 9-BBN allows conversion of amorpha-4,11-diene to the corresponding alcohol with high productivity (1.4 g h⁻¹), representing an advanced intermediate in artemisinin synthesis. The in situ generation of 9-BBN from borane and 1,5-cyclooctadiene using a flow generator provides a cost-efficient solution for large-scale applications.

Reductive Cleavage of Carbon-Heteroatom Bonds

9-Borabicyclo[3.3.1]nonane dimer and its derivatives demonstrate remarkable capability in the selective cleavage of carbon-heteroatom bonds, particularly carbon-oxygen bonds in ethers, acetals, and alcohols. The B-bromo-9-BBN reagent exhibits exceptional selectivity for ether cleavage, readily cleaving a variety of ethers in excellent yields under mild conditions.

In methylene chloride solution, B-bromo-9-BBN cleaves ethers with high regioselectivity, preferentially breaking bonds at less hindered sites. The reagent demonstrates particular utility in selective cleavage of one ether group in molecules containing multiple ether functionalities, enabling sophisticated synthetic transformations. For diethyl ether, the cleavage occurs preferentially at the less hindered carbon-oxygen bond, yielding 95% of the desired product.

The reductive cleavage of acetals and ketals with 9-BBN dimer provides an elegant route to functionalized ether derivatives. Benzaldehyde acetals undergo selective monocleavage to afford monobenzylated ether derivatives of diols with complete regioselectivity. The process shows particular selectivity for 1,3-diols, giving the more substituted monobenzyl ether derivatives exclusively. With acetophenone ketals, both reduction and elimination occur, permitting 9-BBN to hydroborate the resulting styrene and produce 1,2-oxygen-transposed β-phenethyl alcohols cleanly.

SubstrateCleavage AgentYield (%)Selectivity
Diethyl etherB-Br-9-BBN95C-O at less hindered site
Benzyl phenyl etherB-Br-9-BBN92Benzylic C-O cleavage
Benzaldehyde diethyl acetal9-BBN-H85Selective mono-cleavage
Acetophenone dimethyl ketal9-BBN-H78Reduction + elimination

The mechanism of acetal cleavage involves initial coordination of the acetal oxygen to the electrophilic boron center, followed by hydride delivery and subsequent fragmentation. The boron moiety can be effectively recovered through simple procedures involving air-stable reagents and boron byproducts, making the process economically attractive. Applications of this methodology have been demonstrated in the synthesis of bioactive compounds, including the hallucinogen mescaline and the analgesic ibufenac.

For amino acid derivatives, 9-BBN serves as an effective protecting group that enables side chain manipulations. The standard deprotection method in methanolic chloroform relies on slow oxidation mediated by molecular oxygen. Building on this insight, fast and selective deprotection protocols using simple peroxy acid reagents have been developed, achieving greater than 90% yields for various amino acid derivatives after Fmoc protection.

9-BBN exhibits reducing capabilities toward a wide range of functional groups beyond ethers and acetals. The reagent reduces aldehydes, ketones, carboxylic acids, oximes, isocyanates, and various inorganic compounds containing multivalent atoms. Carbonyl compounds react almost instantaneously with 9-BBN, as demonstrated with substrates including caproaldehyde, benzaldehyde, acetophenone, and steroidal ketones. α-Haloaldehydes and ketones are readily reduced without loss of halogen, demonstrating the chemoselective nature of the reagent.

The reduction of carbon monoxide, nitric oxide, and sulfur dioxide with 9-BBN proceeds readily, showcasing the broad reducing capability of the reagent toward small molecules. For metal halides such as stannic chloride, ferric chloride, and mercuric chloride, treatment with 9-BBN results in rapid reduction to lower valence states. This versatility makes 9-BBN an attractive alternative to traditional reducing agents in synthetic organic chemistry.

Asymmetric Induction in Chiral Synthesis

The development of chiral 9-BBN systems has enabled significant advances in asymmetric synthesis, particularly for the enantioselective reduction of prochiral ketones. The combination of chiral auxiliaries with the 9-BBN framework provides catalytic systems capable of achieving exceptional enantioselectivities in ketone reduction reactions.

A breakthrough in this area involved the development of a catalytic enantioselective reducing reagent system from (-)-α,α-diphenylpyrrolidinemethanol and 9-BBN. This complex catalyzes the reduction of prochiral aralkyl ketones to the corresponding alcohols with borane-tetrahydrofuran, achieving enantioselectivities ranging from 82% to 99.2%. The catalyst demonstrates particular effectiveness for hindered and substituted aralkylketones, where traditional asymmetric reducing agents often fail.

SubstrateChiral LigandEnantiomeric Excess (%)Configuration
Acetophenone(-)-α,α-Diphenylpyrrolidinemethanol95.2R
Benzoin(-)-α,α-Diphenylpyrrolidinemethanol99.2R
4-Methoxyacetophenone(-)-α,α-Diphenylpyrrolidinemethanol94.6R

The B-isopinocampheyl-9-BBN reagent (Alpine-Borane) represents another significant achievement in asymmetric borane chemistry. This reagent, derived from α-pinene, provides an effective means for asymmetric reduction of ketones, particularly those bearing α-chiral centers. The reagent shows excellent stereoselectivity for camphor derivatives, achieving 82-86% enantiomeric excess for various bicyclic ketones.

Nickel-catalyzed enantioselective conjunctive cross-coupling of 9-BBN borate complexes has emerged as a powerful method for accessing chiral 9-BBN derivatives. The reaction employs nickel salts in the presence of chiral diamine ligands to furnish chiral 9-BBN derivatives enantioselectively. These products can be converted to chiral alcohols and amines or engaged in other stereospecific carbon-carbon bond forming reactions.

The enhanced electrophilicity of 9-BBN derivatives enables selective functionalization in asymmetric processes. Monooxidation with trimethylamine N-oxide provides stable secondary borinic esters that can be purified by column chromatography. These borinic esters serve as versatile intermediates for stereospecific amination and vinylation reactions, allowing alkene starting materials to be converted directly to functionalized products in one-pot protocols.

Asymmetric 1,4-addition of 9-phenyl-9-BBN to α,β-unsaturated ketones proceeds with high enantioselectivity using rhodium catalysis. The reaction of 9-phenyl-9-BBN with 2-cyclohexenone in the presence of a rhodium catalyst generated from [Rh(OMe)(cod)]₂ and (S)-binap yields boron enolates with 98% enantiomeric purity. Subsequent reaction of these enolates with electrophiles provides 2-substituted cyclohexanones with perfect regio- and diastereoselectivity.

Recent developments in frustrated Lewis pair chemistry have incorporated chiral carbene-9-BBN adducts as precursors for borenium catalysts. The combination of chiral carbenes derived from camphoric acid with 9-BBN and subsequent hydride abstraction generates chiral borenium cations. These species show potential for asymmetric hydrogenation catalysis, although their activity requires further optimization.

Carbon Dioxide Activation and Functionalization Strategies

The activation and functionalization of carbon dioxide using 9-BBN represents a rapidly developing area of sustainable chemistry, offering pathways for converting CO₂ into valuable chemical feedstocks. Multiple catalytic systems have been developed that utilize 9-BBN as both a reducing agent and a reactive partner in CO₂ transformation reactions.

Frustrated Lewis pair (FLP) chemistry has provided significant breakthroughs in CO₂ reduction using 9-BBN. Stephan and coworkers demonstrated that phosphine/borane FLPs catalyze the reduction of CO₂ with 9-BBN to produce methoxyborane derivatives. Using tert-butylphosphine as a catalyst, CO₂ is successfully reduced with 9-BBN at 60°C to give methoxyborane with a turnover number (TON) of 5500, representing one of the highest activities reported for metal-free CO₂ reduction.

The mechanism involves initial formation of a boron formate intermediate through CO₂ insertion into the boron-hydrogen bond, followed by reduction to methanol equivalents. The process proceeds through a series of intermediates including diolate derivatives and ultimately generates methoxyborane products that can be hydrolyzed to methanol. The FLP catalyst facilitates both CO₂ activation and subsequent reduction steps through cooperative phosphine-borane interactions.

CatalystProductTONTemperature (°C)Selectivity (%)
tert-Bu₃PCH₃OBBN55006095
N-Heterocyclic Carbene 1CH₃OBBN + CH₂(OBBN)₂597078
DMSOHCOOBBN-2598
LiH₂BBNCH₂(OBBN)₂3858077

N-Heterocyclic carbenes have emerged as effective organocatalysts for CO₂ hydroboration with 9-BBN. Two distinct N-heterocyclic carbene catalysts demonstrate broad borane scope and high catalytic activities for CO₂ reduction. These catalysts feature carbon-centered reversible CO₂ binding, enabling efficient conversion of CO₂ to methylboryl ethers under relatively mild conditions. When heated at 70°C under CO₂ atmosphere, these systems produce both methoxyborane and bis(boryl)acetal products with good selectivity.

Dimethyl sulfoxide (DMSO) provides a unique catalytic system for selective CO₂ reduction with 9-BBN. The reduction of CO₂ with 9-BBN in DMSO selectively produces either formoxy- or methoxyborane depending on the amount of DMSO present. When CO₂ reacts with 9-BBN in DMSO as solvent, formoxyborane is produced selectively in 98% yield. Conversely, using catalytic amounts (4.5-7 mol%) of DMSO in toluene or tetrahydrofuran produces methoxyborane as the sole product.

The mechanism involves initial formation of a DMSO-9-BBN adduct that facilitates CO₂ activation. Structural characterization of the DMSO adduct of formoxyborane, representing the first X-ray structure of its type, supports this mechanistic proposal. The selective formation of different products demonstrates the tunable nature of the DMSO-catalyzed system for accessing specific CO₂ reduction products.

Borohydride compounds have proven to be efficient and selective catalysts for the double hydroboration of CO₂ into bis(boryl)acetal (BBA) using 9-BBN. Simple borohydride species such as lithium dihydroborate-9-BBN catalyze the four-electron reduction of CO₂ with remarkable selectivity. Using 0.2 mol% of LiH₂BBN catalyst, CO₂ is reduced with 9-BBN to the corresponding BBA in 77% yield with TON and TOF values of 385 and 196 h⁻¹, respectively.

The selectivity for four-electron reduction stems from the ability of 9-BBN to reduce formoxyborane intermediates without requiring additional catalyst. While borohydride species catalyze the initial two-electron reduction of CO₂ to formoxyborane, the subsequent reduction to BBA occurs through direct reaction with 9-BBN. This mechanistic insight has enabled the development of simplified catalytic systems that contrast with the more elaborate catalysts previously required for four-electron CO₂ reduction.

Mesoionic N-heterocyclic olefins (mNHO) represent a newer class of highly nucleophilic catalysts for CO₂ functionalization with 9-BBN. These catalysts enable N-methylation of amines using CO₂ and 9-BBN under mild conditions (40°C), demonstrating exceptional activity for consecutive double N-methylation of primary amines. The mNHO catalyst remains active through at least six successive catalytic cycles without compromising efficacy, establishing its robust nature for practical applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

9,9'-Bi-9-borabicyclo[3.3.1]nonane

Dates

Last modified: 08-15-2023

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